![molecular formula C13H22N2O4S2 B2896470 N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide CAS No. 923185-07-3](/img/structure/B2896470.png)
N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide
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Description
N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, commonly known as E3330, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. E3330 is a sulfonamide derivative that inhibits the activity of the transcription factor NF-κB, a protein complex that plays a crucial role in the regulation of immune response, inflammation, and cell survival.
Scientific Research Applications
Directed Ortho Metalation Methodology
Benzenesulfonamide, including its derivatives such as N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, demonstrates potential in Directed Ortho Metalation (DoM) methodology. This approach is instrumental in heterocyclic synthesis, facilitating the production of diverse chemical compounds. Metalation of sulfonamides and subsequent addition of various electrophiles can lead to a range of products useful in organic synthesis and potentially in pharmaceuticals (Familoni, 2002).
Endothelin Antagonists
Biphenylsulfonamide derivatives, similar to N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, have been identified as novel series of endothelin-A (ETA) selective antagonists. These compounds, with specific substitutions, show improved binding and functional activity, indicating their potential in therapeutic applications related to endothelin (Murugesan et al., 1998).
Plant Growth Regulation
In the field of agriculture, certain sulfonamide derivatives have shown promise in inducing the triple response in Arabidopsis seedlings, mimicking ethylene-like biological activity. These compounds, including those structurally similar to N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, could have applications in regulating plant growth and development (Oh et al., 2017).
Anticancer and Antiviral Agents
N-substituted benzenesulfonamide derivatives, such as N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, have been explored for their potential as anticancer, analgesic, antioxidant, and antiviral agents. Some of these derivatives have shown promise in inhibiting cancer cell growth and viral RNA polymerase activities, suggesting their utility in therapeutic applications (Küçükgüzel et al., 2013).
Metal Coordination and Catalysis
These compounds are also studied in the context of metal coordination, acting as ligands in complex formation. This application is significant in fields like catalysis, material science, and potentially in drug design (Jacobs et al., 2013).
properties
IUPAC Name |
N-ethyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S2/c1-7-14-21(18,19)13-10(3)8-9(2)12(11(13)4)15(5)20(6,16)17/h8,14H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVHVCEEWMUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1C)N(C)S(=O)(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide |
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